Cas no 458526-10-8 (4-(benzyloxy)-2,3-dihydro-1H-indol-2-one)

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)indolin-2-one
- 2H-Indol-2-one, 1,3-dihydro-4-(phenylmethoxy)-
- TRA0002611
- FCH3146739
- SY030712
- 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one
- CS-0452732
- 4-phenylmethoxy-1,3-dihydroindol-2-one
- SB64323
- AC1836
- AKOS025243992
- DA-22317
- SCHEMBL5638400
- CS-11804
- MFCD28101618
- 458526-10-8
- 4-(benzyloxy)-1,3-dihydroindol-2-one
-
- MDL: MFCD28101618
- インチ: 1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
- InChIKey: KMXQQIBTRJERJG-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2=C1C([H])([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 239.09500
- どういたいしつりょう: 239.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.26 g/l)(25ºC)、
- PSA: 38.33000
- LogP: 2.89820
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B704603-100mg |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
TRC | B704603-10mg |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39576-1g |
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |
458526-10-8 | 97% | 1g |
2291.00 | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523399-1g |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 98% | 1g |
¥2688.00 | 2024-05-12 | |
eNovation Chemicals LLC | D694595-0.1g |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 95% | 0.1g |
$170 | 2024-07-20 | |
eNovation Chemicals LLC | Y1045233-250mg |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 95% | 250mg |
$215 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTDW024-1.0g |
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |
458526-10-8 | 95% | 1.0g |
¥1919.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTDW024-100.0mg |
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |
458526-10-8 | 95% | 100.0mg |
¥573.0000 | 2024-08-02 | |
eNovation Chemicals LLC | Y1045233-250mg |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 95% | 250mg |
$215 | 2025-02-21 | |
eNovation Chemicals LLC | D565904-250mg |
4-(Benzyloxy)indolin-2-one |
458526-10-8 | 97% | 250mg |
$322 | 2024-05-23 |
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
4-(benzyloxy)-2,3-dihydro-1H-indol-2-oneに関する追加情報
Comprehensive Guide to 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one (CAS No. 458526-10-8): Properties, Applications, and Market Insights
4-(benzyloxy)-2,3-dihydro-1H-indol-2-one (CAS No. 458526-10-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This indole derivative is characterized by its unique molecular structure, featuring a benzyloxy group attached to the indole ring. The compound's versatility makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and development.
The chemical properties of 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one are defined by its molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol. Researchers often explore its reactivity patterns, focusing on the indole core and the benzyloxy substituent, which can undergo various transformations. Recent studies highlight its potential as a building block for heterocyclic compounds, a class of molecules that are increasingly important in medicinal chemistry due to their diverse biological activities.
In pharmaceutical applications, 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one serves as a key intermediate in the synthesis of potential drug candidates. Its structural features make it particularly interesting for developing central nervous system (CNS) targeting compounds, a hot topic in current drug research. The indole scaffold is known to interact with various neurotransmitter systems, making derivatives of this compound potentially valuable for neurological disorders research.
The synthesis of 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions, with researchers constantly optimizing the process for better yields and purity. Recent advancements in green chemistry approaches have been applied to its production, addressing growing concerns about sustainable chemical manufacturing. This aligns with current industry trends focusing on environmentally friendly synthesis methods.
Market analysis shows increasing demand for specialty chemicals like 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one, particularly from the pharmaceutical and biotechnology sectors. The compound's price and availability fluctuate based on raw material costs and production capacity. Quality control is crucial, with manufacturers typically providing HPLC or GC analysis certificates to ensure product purity meets research-grade standards.
Storage and handling of 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one require standard laboratory precautions. The compound is generally stable at room temperature when protected from light and moisture, but researchers should consult specific safety data for detailed handling instructions. Proper storage conditions help maintain the compound's stability and shelf life, important considerations for both industrial and academic users.
Recent scientific literature reveals growing interest in the biological activities of indole derivatives structurally related to 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one. Studies explore their potential as enzyme inhibitors or receptor modulators, particularly in areas like neurodegenerative diseases and mood disorders. These research directions reflect current healthcare priorities and the search for novel therapeutic approaches.
Analytical characterization of 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, essential for research applications. Advanced analytical approaches continue to improve the precision of these characterizations, supporting more sophisticated applications in chemical and pharmaceutical development.
The future outlook for 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one appears promising, with potential expansions into new research areas. As drug discovery paradigms evolve, particularly in personalized medicine and targeted therapies, the demand for specialized intermediates like this compound is expected to grow. Ongoing research may uncover novel applications that further enhance its scientific and commercial value.
For researchers working with 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one, staying updated with the latest synthetic methodologies and application studies is crucial. The compound's versatility ensures its continued relevance in various chemical and pharmaceutical research programs, making it a valuable tool for scientific innovation and discovery.
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